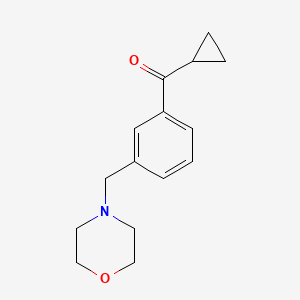

Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Description

Properties

IUPAC Name |

cyclopropyl-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-15(13-4-5-13)14-3-1-2-12(10-14)11-16-6-8-18-9-7-16/h1-3,10,13H,4-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFACLAJVQPHDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643113 | |

| Record name | Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-36-4 | |

| Record name | Cyclopropyl[3-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 3-(morpholinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketone with morpholine and a phenyl group. One common method is the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and cyclopropyl ketone in the presence of an acid catalyst . The reaction conditions often include mild temperatures and a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 3-(morpholinomethyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Anticonvulsant and Antinociceptive Properties

Recent studies have indicated that cyclopropyl 3-(morpholinomethyl)phenyl ketone exhibits significant anticonvulsant and antinociceptive activities. These effects are attributed to its ability to modulate neurotransmitter systems and ion channels involved in pain and seizure pathways.

- Mechanism of Action : The compound's action may involve the inhibition of specific receptors or modulation of neurotransmitter release, contributing to its therapeutic effects in conditions like epilepsy and chronic pain.

Antibacterial Activity

Research has demonstrated that derivatives of cyclopropyl phenyl ketones, including those with morpholinomethyl substitutions, possess antibacterial properties against various Gram-positive and Gram-negative bacteria. This has implications for developing new antibiotics.

- Case Study : A study highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as alternatives to existing treatments for resistant bacterial infections .

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various reactions, including:

- Wittig Reaction : Used to synthesize α-cyclopropylstyrene.

- Catalytic Reactions : Acts as a substrate for metal-catalyzed transformations, enhancing the efficiency of synthetic pathways .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticonvulsant and analgesic properties |

| Antibacterial Research | Effective against MRSA and other resistant bacteria |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Catalysis | Participates in metal-catalyzed reactions for efficient organic synthesis |

Mechanism of Action

The mechanism of action of Cyclopropyl 3-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Data Tables

Table 1: Relative Rates of NaBH₄ Reduction (0°C)

| Substrate | Relative Rate |

|---|---|

| Acetophenone | 1.00 |

| Cyclopropyl Phenyl Ketone | 0.12 |

| Cyclobutyl Phenyl Ketone | 0.23 |

| Cyclopentyl Phenyl Ketone | 0.36 |

| Cyclohexyl Phenyl Ketone | 0.25 |

Table 2: Reaction Outcomes for Substituted Cyclopropyl Phenyl Ketones

Notes

Limitations: Direct data on the morpholinomethyl derivative are absent; inferences rely on structural analogs.

Steric vs. Electronic Effects: The cyclopropane ring’s strain dominates reactivity, but substituents like morpholinomethyl introduce competing steric and electronic influences .

Contradictions : Cyclopropyl phenyl ketone’s stability in decarboxylation contrasts with its poor reactivity in thiosemicarbazide condensation , highlighting context-dependent behavior.

Biological Activity

Cyclopropyl 3-(morpholinomethyl)phenyl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a phenyl ring through a morpholinomethyl linker. This structure is believed to contribute to its unique biological activities, particularly in modulating enzyme interactions and influencing cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been reported to act as an inhibitor for various enzymes involved in inflammatory processes, which may lead to its potential use as an anti-inflammatory agent .

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values need further validation through extensive testing.

-

Anticancer Properties :

- The compound is under investigation for its anticancer potential. Similar compounds have demonstrated activity against various cancer cell lines, suggesting that this compound may possess similar properties. For example, derivatives with structural similarities have been reported to inhibit tumor growth in preclinical models .

-

Anti-inflammatory Effects :

- Research suggests that the compound may inhibit pathways associated with inflammation. Its interaction with inflammatory enzymes could provide therapeutic avenues for conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of structurally related compounds on cancer cell lines, it was found that certain derivatives significantly inhibited the proliferation of HCT116 colon cancer cells. This suggests that this compound may also exhibit similar anticancer properties, warranting further investigation into its efficacy against various cancers .

Case Study: Anti-inflammatory Mechanisms

Research into the anti-inflammatory potential of compounds similar to this compound has shown promising results in inhibiting key inflammatory pathways. These studies highlight the compound's potential as a therapeutic agent for treating inflammatory diseases .

Q & A

Q. What are common synthetic routes for cyclopropyl 3-(morpholinomethyl)phenyl ketone?

Synthesis often involves hydrogen borrowing catalysis and nickel-catalyzed cycloaddition . For example:

- Iridium-catalyzed hydrogen borrowing enables α-branched ketone formation by reacting ortho-disubstituted phenyl ketones with higher alcohols .

- Nickel/dimethylaluminum chloride systems catalyze [3+2] cycloaddition of cyclopropyl ketones with alkynes to form cyclopentenes. This method requires optimized conditions (e.g., 10 mol% [Ni(cod)₂], 100 mol% AlMe₃ in THF at RT) .

Q. How does the cyclopropane ring influence the ketone’s reactivity?

The cyclopropane’s angular strain (≈60° bond angles) significantly impacts reactivity:

- In sodium borohydride reductions , cyclopropyl phenyl ketone reacts slower (rate constant: 0.12 at 0°C) compared to cyclopentyl (0.36) or cyclohexyl (0.25) analogs due to strain-induced destabilization of the transition state .

- The strain can promote ring-opening reactions under acidic or catalytic conditions, as seen in decarboxylative rearrangements to dihydrofurans .

Q. What spectroscopic methods are used to monitor reactions involving cyclopropyl ketones?

- NMR spectroscopy tracks hydrosilylation progress (e.g., Figure 3 in ).

- IR spectroscopy confirms ketone reduction by observing the disappearance of carbonyl stretching (~1680 cm⁻¹) and O-H bending (3400–3600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reaction pathways involving cyclopropyl ketones be resolved?

Contradictions arise in competing pathways like decarboxylation vs. rearrangement :

- Cyclopropyl phenyl ketone (a potential intermediate in dihydrofuran synthesis) resists rearrangement under standard decarboxylation conditions but undergoes acid-catalyzed cyclization .

- Kinetic vs. thermodynamic control : At 0°C, sodium borohydride reduction of cyclopropyl phenyl ketone stalls at 50% completion due to competing side reactions (e.g., cyclopropane ring cleavage), requiring temperature-dependent analysis .

Q. What catalytic systems enable selective C–C bond formation with cyclopropyl ketones?

- Iridium catalysts facilitate α-branching via hydrogen borrowing, while nickel catalysts enable cycloaddition with alkynes. Key parameters:

Q. What are the activation parameters for sodium borohydride reduction of cyclopropyl phenyl ketone?

| Parameter | Value |

|---|---|

| ΔH‡ (Enthalpy) | 14.2 kcal/mol |

| ΔS‡ (Entropy) | -32.4 cal/(mol·K) |

| Eₐ (Activation Energy) | 15.8 kcal/mol |

The negative entropy suggests a highly ordered transition state, likely due to strain release during hydride attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.